REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][C:15]1[CH:16]=[N:17][C:18]2[C:23]([CH:24]=1)=[N:22][C:21]([O:25][CH3:26])=[CH:20][CH:19]=2)(C)(C)C>ClCCl>[NH2:14][C:15]1[CH:16]=[N:17][C:18]2[C:23]([CH:24]=1)=[N:22][C:21]([O:25][CH3:26])=[CH:20][CH:19]=2
|
Name
|
|
Quantity
|
101 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
(6-methoxy-[1,5]naphthyridine-3-yl)-carbamic acid tert-butyl ester
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC2=CC=C(N=C2C1)OC)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 19 hours stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated to dryness, 6N sodium hydroxide aqueous solution
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
a lot of solid precipitated
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with dichloromethane (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with ethyl acetate (3×250 mL)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the dichloromethane phase
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC2=CC=C(N=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 21.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |